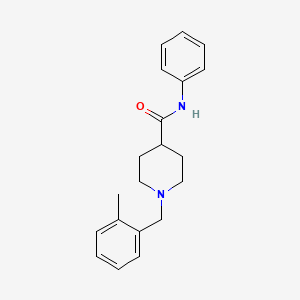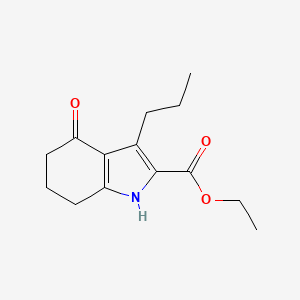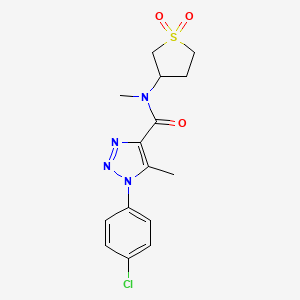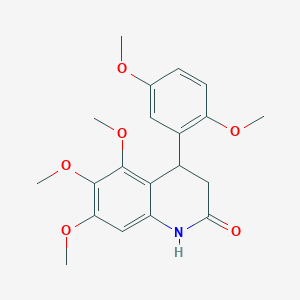
1-(2-methylbenzyl)-N-phenyl-4-piperidinecarboxamide
Descripción general
Descripción
1-(2-methylbenzyl)-N-phenyl-4-piperidinecarboxamide, also known as MPHP, is a synthetic stimulant drug that belongs to the cathinone class. It is a designer drug that is structurally similar to other popular synthetic cathinones such as MDPV and α-PVP. MPHP has gained popularity among recreational drug users due to its potent stimulating effects and euphoric properties. However, its scientific research application is also significant due to its potential therapeutic properties.
Mecanismo De Acción
1-(2-methylbenzyl)-N-phenyl-4-piperidinecarboxamide acts as a potent dopamine reuptake inhibitor, which inhibits the reuptake of dopamine into the presynaptic neuron. This results in an increase in the level of dopamine in the synaptic cleft, which leads to increased dopamine signaling. This increase in dopamine signaling is responsible for the stimulating and euphoric effects of 1-(2-methylbenzyl)-N-phenyl-4-piperidinecarboxamide.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(2-methylbenzyl)-N-phenyl-4-piperidinecarboxamide are similar to other stimulant drugs such as cocaine and amphetamines. 1-(2-methylbenzyl)-N-phenyl-4-piperidinecarboxamide increases the level of dopamine in the brain, which leads to increased motivation, focus, and alertness. It also increases heart rate, blood pressure, and body temperature, which can lead to adverse health effects if used in high doses or for prolonged periods.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-methylbenzyl)-N-phenyl-4-piperidinecarboxamide has several advantages for laboratory experiments. It is easy to synthesize and purify, and its effects can be easily measured using standard laboratory techniques. However, its potential for abuse and addiction makes it difficult to conduct long-term studies on its therapeutic properties.
Direcciones Futuras
There are several future directions for the scientific research on 1-(2-methylbenzyl)-N-phenyl-4-piperidinecarboxamide. One potential direction is to further investigate its potential therapeutic properties in the treatment of depression and ADHD. Another direction is to study its mechanism of action in more detail to better understand its effects on the brain. Additionally, studies on the long-term effects of 1-(2-methylbenzyl)-N-phenyl-4-piperidinecarboxamide use are needed to assess its safety and potential for addiction.
Aplicaciones Científicas De Investigación
1-(2-methylbenzyl)-N-phenyl-4-piperidinecarboxamide has been studied for its potential therapeutic properties in the treatment of certain medical conditions such as depression and attention deficit hyperactivity disorder (ADHD). Studies have shown that 1-(2-methylbenzyl)-N-phenyl-4-piperidinecarboxamide acts as a potent dopamine reuptake inhibitor, which increases the level of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and reward processing. Therefore, 1-(2-methylbenzyl)-N-phenyl-4-piperidinecarboxamide has the potential to be used as a medication for the treatment of depression and ADHD.
Propiedades
IUPAC Name |
1-[(2-methylphenyl)methyl]-N-phenylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-16-7-5-6-8-18(16)15-22-13-11-17(12-14-22)20(23)21-19-9-3-2-4-10-19/h2-10,17H,11-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFMWZAJDWYATR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,3-dimethylphenyl)-4-[3-(4-ethylphenyl)propanoyl]piperazine](/img/structure/B4435522.png)
![5-{3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propyl}-1,3,4-thiadiazol-2-amine](/img/structure/B4435544.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4435549.png)

![N-benzyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B4435558.png)

![N-[2-(4-morpholinylcarbonyl)phenyl]cyclohexanesulfonamide](/img/structure/B4435566.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4435577.png)
![N-(4-chloro-2-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4435589.png)

![4-(1-pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4435599.png)
![1-(2-fluorophenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine](/img/structure/B4435609.png)
![1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B4435621.png)
